(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzodiazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[3-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
- **(2Z)-3-[3-(3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H23N5O |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(Z)-3-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C28H23N5O/c1-3-34-24-13-9-10-20(17-24)27-22(19-33(31-27)23-11-5-4-6-12-23)16-21(18-29)28-30-25-14-7-8-15-26(25)32(28)2/h4-17,19H,3H2,1-2H3/b21-16- |
InChI Key |
QAZLWZXRIPDQHD-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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